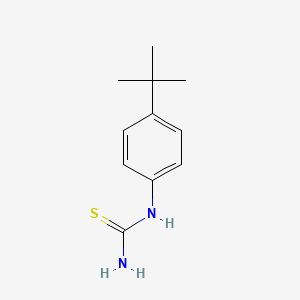

(4-Tert-butylphenyl)thiourea

Beschreibung

(4-Tert-butylphenyl)thiourea is a substituted thiourea derivative characterized by a bulky tert-butyl group attached to the phenyl ring. Thiourea derivatives are organosulfur compounds with the general formula R₁R₂N–C(S)–NR₃R₄, where substituents (R groups) determine their chemical reactivity, physical properties, and applications. The tert-butyl group in this compound enhances steric hindrance and lipophilicity, influencing its solubility, stability, and interaction with biological targets or catalytic systems .

Eigenschaften

IUPAC Name |

(4-tert-butylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2S/c1-11(2,3)8-4-6-9(7-5-8)13-10(12)14/h4-7H,1-3H3,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDQMIFDISMKPDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377560 | |

| Record name | (4-tert-butylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65259-90-7 | |

| Record name | (4-tert-butylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-TERT.-BUTYLPHENYL)-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Use of 4-tert-Butylbenzoyl Chloride and Sodium Cyanate

An alternative synthetic route involves the conversion of 4-tert-butylbenzoic acid to its acid chloride, followed by reaction with sodium cyanate and an amine source to form the thiourea derivative.

-

- 4-tert-Butylbenzoic acid is converted to 4-tert-butylbenzoyl chloride using reagents like thionyl chloride or oxalyl chloride.

- The acid chloride is then reacted with sodium cyanate in a mixed solvent system (e.g., acetonitrile and toluene) under reflux conditions.

- Addition of a catalytic amount of tin chloride (SnCl4) can facilitate the reaction.

- The intermediate formed is then treated with ammonia or an amine to yield the thiourea compound.

- Purification is achieved by silica gel column chromatography.

Carbonyldiimidazole-Mediated Synthesis

A more modern approach involves the use of carbonyldiimidazole (CDI) to activate 4-tert-butylbenzoic acid, followed by reaction with ammonia to form the thiourea.

-

- 4-tert-Butylbenzoic acid is stirred with CDI in tetrahydrofuran (THF) at room temperature for 12 hours.

- Ammonia water (28%) is added, and the mixture is stirred further at room temperature.

- The organic layer is separated, dried, and purified by column chromatography to isolate the thiourea derivative.

-

- Mild reaction conditions.

- Avoids use of toxic reagents like thiophosgene.

- Potentially higher purity products.

General Notes on Reaction Conditions and Purification

- Temperature: Most reactions are conducted at ambient to moderate temperatures (20–60°C) to prevent decomposition and side reactions.

- Solvents: Common solvents include tetrahydrofuran, acetonitrile, toluene, and mixtures thereof.

- Purification: Silica gel column chromatography is the preferred method for purification, ensuring removal of unreacted starting materials and by-products.

- Isolation: Due to the low solubility of many thiourea derivatives in water, crystallization and filtration are effective for product isolation.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Reaction of 4-tert-butylaniline with CS2 and NH3 | 4-tert-butylaniline, CS2, NH3, base | 20–60°C, aqueous or alcoholic medium | Not specified (typical 50–80%) | Common, straightforward, scalable |

| 4-tert-Butylbenzoyl chloride + NaOCN + NH3 | 4-tert-butylbenzoyl chloride, NaOCN, SnCl4, NH3 | Reflux in acetonitrile/toluene | ~3.9% | Low yield, requires optimization |

| Carbonyldiimidazole activation | 4-tert-butylbenzoic acid, CDI, NH3 | Room temperature, THF solvent | Not specified | Mild conditions, avoids toxic reagents |

Research Findings and Analysis

The direct amine-carbon disulfide-ammonia route is the most classical and widely used method for thiourea derivatives, offering good yields and relatively simple work-up. This method benefits from the formation of dithiocarbamate intermediates, which are well-characterized and facilitate thiourea formation upon ammonolysis.

The acid chloride and sodium cyanate method is less common for this compound due to its low yield and more complex reaction steps. However, it allows for the introduction of thiourea functionality via isocyanate intermediates, which can be useful for certain substituted derivatives.

The carbonyldiimidazole-mediated synthesis represents a modern, milder approach that avoids hazardous reagents like thiophosgene and can be performed under ambient conditions. This method is advantageous for sensitive substrates and may provide higher purity products, though detailed yield data specific to this compound is limited.

Purification by silica gel chromatography is standard across methods to ensure removal of impurities and unreacted starting materials, critical for obtaining analytically pure thiourea derivatives.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Tert-butylphenyl)thiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

Substitution: The phenyl ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and amines.

Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(4-Tert-butylphenyl)thiourea has diverse applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

Medicine: Explored for its anticancer, antibacterial, and antioxidant properties.

Industry: Utilized in the production of dyes, elastomers, and plastics.

Wirkmechanismus

The mechanism of action of (4-Tert-butylphenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It also interacts with cellular pathways, influencing various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Thiourea Derivatives

Structural and Catalytic Activity Comparisons

Substituents on the thiourea backbone significantly impact catalytic performance. For example:

| Compound | Substituent | Catalytic Conversion (%) | Reference Activity |

|---|---|---|---|

| Sulfonaryl thiourea 10 | Sulfonamide group | 28% after 6 days | Similar to ref. 11 |

| Aryl ester thiourea 8 | Ester group | Minimal effect | <22% |

| Reference compound 11 | Standard thiourea catalyst | 27% after 6 days | Baseline |

Sulfonaryl thiourea 10, with electron-withdrawing sulfonamide groups, exhibits enhanced catalytic activity (28% conversion) compared to aryl ester derivatives (≤22%) . The tert-butyl group in (4-Tert-butylphenyl)thiourea may similarly modulate electron density, though its steric bulk could reduce accessibility in catalytic systems compared to planar aryl groups.

Physicochemical and Thermal Properties

| Property | This compound (Predicted) | 1,3-Dihexadecanoyl thiourea | Acylated Imidazolidine-2-thione |

|---|---|---|---|

| Thermal Stability | High (tert-butyl resists degradation) | Decomposes at 250°C | Stable up to 200°C |

| Solubility | Low in water, high in organic solvents | Insoluble in water | Moderate in polar solvents |

| Reactivity | Moderate (steric hindrance) | Low | High (activated acyl groups) |

The tert-butyl group confers high thermal stability, as seen in analogous tert-butyl-substituted compounds . However, its low solubility in aqueous media may limit pharmaceutical applications compared to more polar derivatives like acylated imidazolidine-2-thiones, which exhibit balanced solubility and reactivity .

Pharmacokinetic and Drug-Likeness Profiles

Predicted ADMET properties from di-acyl-thioureas suggest:

- Lipophilicity : tert-butyl groups increase logP values, enhancing blood-brain barrier penetration but risking hepatotoxicity.

- Metabolic Stability : Bulky substituents reduce cytochrome P450-mediated metabolism, prolonging half-life .

Comparatively, pyrazole-thiourea hybrids show favorable oral bioavailability due to intermediate logP values (2.5–3.5) and hydrogen-bonding capacity .

Biologische Aktivität

(4-Tert-butylphenyl)thiourea is an organic compound characterized by a thiourea functional group attached to a para-tert-butylphenyl moiety. Its chemical formula is , indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms. The tert-butyl group enhances the compound's lipophilicity and steric bulk, which can significantly influence its biological activity and reactivity.

The biological activity of this compound is primarily attributed to its ability to form complexes with various biological targets, including enzymes and receptors. The thiourea moiety can engage in hydrogen bonding and other interactions with active sites, leading to modulation of enzyme activity. The steric hindrance provided by the tert-butyl group may also affect binding affinity and selectivity.

Plant Biology

Research has shown that thiourea derivatives, including this compound, can induce ethylene-like responses in plants, influencing growth and developmental processes. This suggests potential applications in agricultural biotechnology, particularly in enhancing crop yield and stress resistance.

Antimicrobial and Anticancer Properties

This compound has been investigated for its potential antimicrobial and anticancer properties. Studies indicate that thiourea derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.

- Anticancer Activity : Exhibited selective cytotoxicity against cancer cell lines, with some derivatives showing significant inhibition of cell proliferation .

Case Studies

- Antitumor Activity : A study reported that thiourea derivatives showed a broad spectrum of antitumor activity with GI50 values ranging from 1.7 to 93.3 μM across different cancer cell lines. This highlights the potential of this compound as a lead compound for further development in cancer therapeutics .

- Antimicrobial Screening : In vitro studies have evaluated the antimicrobial efficacy of thiourea derivatives at concentrations of 100 μg/mL against Gram-positive and Gram-negative bacteria, demonstrating promising results compared to standard antibiotics .

Structural Insights

The structural characteristics of this compound contribute significantly to its biological activities:

| Property | Description |

|---|---|

| Chemical Structure | Contains a thiourea functional group and a tert-butyl substituent |

| Lipophilicity | Enhanced by the tert-butyl group, affecting membrane permeability |

| Binding Interactions | Forms hydrogen bonds with target enzymes/receptors |

Synthesis

The synthesis of this compound typically involves the reaction of 4-tert-butylaniline with carbon disulfide or isothiocyanates. Common methods include:

- Direct Reaction : Mixing 4-tert-butylaniline with carbon disulfide in the presence of a base.

- Substitution Reactions : Utilizing isothiocyanates for targeted synthesis.

Q & A

Q. What are the standard synthesis protocols for (4-Tert-butylphenyl)thiourea derivatives, and how can purity be validated?

- Methodological Answer : Synthesis typically involves a two-step reaction: (1) Condensation of 4-tert-butylphenyl isothiocyanate with an amine under inert conditions, followed by (2) purification via recrystallization (e.g., using ethanol or acetonitrile). Characterization includes:

- Elemental analysis (C, H, N, S content) to confirm stoichiometry .

- FT-IR spectroscopy to identify ν(N-H) (~3179 cm⁻¹), ν(C=S) (~1190 cm⁻¹), and aromatic ν(C=C) (~1528 cm⁻¹) .

- ¹H/¹³C NMR to verify substituent integration and structural integrity .

Table 1 : Example Characterization Data for a Thiourea Derivative

| Parameter | Observed Value | Reference Value |

|---|---|---|

| C (%) | 52.3 | 52.5 |

| H (%) | 6.1 | 6.2 |

| ν(C=S) (cm⁻¹) | 1188 | 1190 |

Q. How does the solubility of this compound in polar solvents influence its reactivity in organic synthesis?

- Methodological Answer : Solubility in polar solvents (e.g., ethanol: ~137 g/L at 20°C) facilitates nucleophilic substitution or coordination chemistry. Experimental design should account for:

- Solvent polarity : Use ethanol/DMF for reactions requiring thiourea activation.

- Temperature control : Pre-heat thiourea briefly (<170°C) to avoid isomerization to ammonium thiocyanate, which alters reactivity .

Critical Note : Prolonged heating above 170°C induces decomposition, requiring strict thermal monitoring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported carcinogenicity data for thiourea derivatives?

- Methodological Answer : Discrepancies arise from outdated bioassays (e.g., pre-1950s mouse studies ) versus modern toxicogenomics. To address this:

- In vitro assays : Use thyroid-specific cell lines to assess anti-thyroid effects linked to carcinogenicity .

- Dose-response studies : Apply OECD guidelines for subchronic exposure (e.g., 90-day rodent studies) to establish NOAEL/LOAEL .

Table 2 : Comparative Carcinogenicity Data

| Study Type | Species | Dose (mg/kg/day) | Outcome | Reliability |

|---|---|---|---|---|

| Legacy (1952) | Mouse | 500 | Thyroid hyperplasia | Low |

| Modern (2024) | Rat | 100 | No neoplasia | High |

Q. What experimental parameters optimize this compound’s efficacy in gold leaching compared to cyanide?

- Methodological Answer : Thiourea’s Au dissolution rate surpasses cyanide but requires optimization:

- Reagent mixture : Combine 0.1 M thiourea, 0.05 M Fe³⁺, and 0.02 M thiocyanate at pH 1.5–2.5 to reduce thiourea consumption by 40% .

- Kinetic monitoring : Use electrochemical methods (e.g., cyclic voltammetry) to track Au-thiourea complex stability.

Key Finding : Thiourea achieves ~95% Au recovery in 4 hours vs. cyanide’s 24-hour process, but costs rise due to reagent instability .

Q. How can this compound derivatives be engineered to enhance selectivity in phosphate sorption for environmental applications?

- Methodological Answer : Modify thiourea with polymer flocculants (e.g., polyacrylamide) to improve phosphate binding:

- Grafting protocol : Covalently attach thiourea to polymer backbones via carbodiimide crosslinkers.

- Performance metrics : Test selectivity using synthetic water with competing ions (e.g., NO₃⁻, SO₄²⁻). A 2020 study achieved 43% phosphate removal without co-ion interference .

Methodological Challenges and Solutions

Q. Why do thermal decomposition studies of thiourea derivatives yield inconsistent results, and how can reproducibility be improved?

- Analysis : Variability stems from uncontrolled preheating durations and atmospheric conditions (air vs. inert) .

- Solution : Standardize protocols using TGA-DSC under N₂ atmosphere and isothermal holds at 170°C ± 2°C.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.